

scandium carbide ScC properties (theoretical)[1]

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Compound of Interest

Compound Name: Carbanide;scandium

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An In-Depth Technical Guide on the Theoretical Properties of Scandium Carbide (ScC)

Introduction

Scandium carbide (ScC) is a transition metal carbide that has garnered significant interest within the materials science community. It exhibits a unique combination of properties characteristic of metals and ceramics, including high thermal and electrical conductivity, heat resistance, and notable mechanical strength.[1][2] Theoretical studies, primarily employing first-principles calculations based on density functional theory (DFT), have been instrumental in predicting and understanding the fundamental properties of ScC in both its bulk and diatomic forms. This guide provides a comprehensive overview of the theoretically determined structural, mechanical, and electronic properties of ScC, intended for researchers and scientists in materials development and related fields.

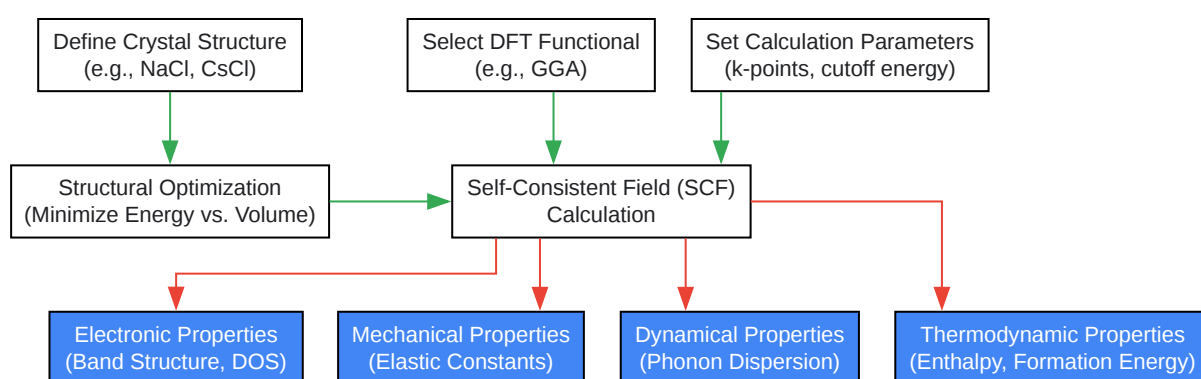
Computational Methodologies

The theoretical data presented herein are predominantly derived from ab initio quantum mechanical calculations. These methods solve for the electronic structure of a material from first principles, without reliance on empirical data.

- **Bulk Properties:** For bulk crystalline ScC, calculations are often performed using the Full-Potential Linearized-Augmented Plane Wave (FP-LAPW) method or the Vienna Ab initio Simulation Package (VASP).[2][3] These are implementations of Density Functional Theory (DFT). The Generalized Gradient Approximation (GGA) is a common functional used to describe the exchange-correlation energy, which accounts for the quantum mechanical effects of electrons.[2][3]

- **Diatomic Properties:** The properties of the diatomic ScC molecule are investigated using high-level ab initio multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by Multireference Configuration Interaction (MRCI).[4] These methods are necessary to accurately describe the complex electronic structure of transition metal-containing molecules.[4]

Below is a workflow diagram illustrating the typical computational process for determining the theoretical properties of a solid-state material like ScC.



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Caption: Computational workflow for determining material properties via DFT.

General and Structural Properties

Theoretical calculations have explored several potential crystal structures for ScC, including rocksalt (NaCl), CsCl, NiAs, Zincblende (ZB), and Wurtzite (WZ).[3] The ground state, or the most stable phase at ambient pressure, is determined to be the rocksalt (NaCl) structure.[3][5] This contradicts some database entries which list a hexagonal structure.[1] The NaCl and NiAs phases are found to be both mechanically and dynamically stable, whereas the ZB and CsCl phases are predicted to be unstable.[3][5]

Table 1: General Properties of ScC

Property	Value	Reference
Compound Formula	ScC	[1]
Molecular Weight	56.97 g/mol	[1]
Appearance	Dark gray to black powder	[1]
Calculated Density	3.54 g/cm ³	[1]

Table 2: Calculated Structural Properties of ScC Phases

Structure	Lattice Constant (a ₀ in Å)	Bulk Modulus (B in GPa)	Pressure Derivative of Bulk Modulus (B')
NaCl	4.67	158.0	4.19
CsCl	2.87	179.8	4.03
NiAs	a=3.35, c=6.32	163.7	3.82
Zincblende	5.28	137.4	4.09
Data sourced from first-principles calculations using the FP-LAPW method with GGA.[3]			

Under high pressure, ScC is predicted to undergo structural phase transitions. The transition from the rocksalt (NaCl) structure to the CsCl structure is calculated to occur at a pressure of 111.0 GPa.[3][5] Another predicted transition is from the NiAs to the CsCl structure at 27.15 GPa.[3][5]

Mechanical Properties

The mechanical resilience of ScC has been thoroughly investigated theoretically. The elastic constants (C_{ij}) are fundamental quantities that describe a material's response to stress and its

overall stability. From these constants, other mechanical properties such as Young's modulus, shear modulus, and Poisson's ratio can be derived.[3]

Table 3: Calculated Elastic Constants of ScC (in GPa)

Structure	C ₁₁	C ₁₂	C ₄₄	C ₁₃	C ₃₃
NaCl	262.3	105.8	83.2	-	-
CsCl	170.8	184.3	-21.4	-	-
NiAs	344.9	74.8	-	53.6	363.3
Zincblende	133.1	139.5	114.7	-	-

Data sourced
from first-
principles
calculations.

[3]

The stability criteria for a cubic crystal are $C_{11} > 0$, $C_{44} > 0$, $C_{11} + 2C_{12} > 0$, and $C_{11} > C_{12}$. Based on these criteria, the calculated negative C_{44} for the CsCl structure and C_{12} being larger than C_{11} for the ZB structure indicate their mechanical instability.[3]

Table 4: Calculated Mechanical Properties of Stable ScC Phases

Property	NaCl Phase	NiAs Phase
Young's Modulus (Y in GPa)	221.7	201.2
Shear Modulus (S in GPa)	88.0	79.1
Poisson's Ratio (ν)	0.26	0.27
Anisotropic Ratio (A)	0.53	0.045
Compressibility (β in 10^{-3} GPa $^{-1}$)	6.33	6.11
Data sourced from first-principles calculations.[3]		

The results indicate that the NaCl phase is the most stable and exhibits robust mechanical properties. Notably, the addition of approximately 20% scandium carbide to titanium carbide has been reported to double the hardness of the resulting mixed carbide to about 50 GPa, a value approaching that of diamond.[6]

Electronic Properties

Theoretical studies of the electronic band structure and density of states (DOS) reveal that all considered phases of ScC (NaCl, CsCl, NiAs, ZB, WZ) exhibit a metallic character.[3][5] This metallic nature arises from the presence of electronic states at the Fermi level, allowing for the movement of electrons and thus electrical conductivity. This property, combined with its ceramic-like hardness and high melting point, places ScC in the class of materials known as transition metal carbides (TMCs), which share properties of metals, ionic solids, and covalent solids.[2]

Properties of Diatomic ScC

In addition to its bulk form, the diatomic ScC molecule has been studied using high-level quantum chemistry methods. These calculations provide fundamental insights into the nature of the scandium-carbon bond.

Table 5: Calculated Properties of the Diatomic ScC Molecule

Property	Ground State ($^2\Pi$) Value	Method
Bond Length (R_e)	1.988 Å	MRCI
Dissociation Energy (D_e)	65.5 kcal/mol	MRCI(+Q)
Dipole Moment (μ)	3.267 D	MRCI
Harmonic Frequency (ω_e)	711 cm^{-1}	MRCI
Data sourced from ab initio multireference calculations.[4]		

The ground state of the ScC molecule is determined to be of $^2\Pi$ symmetry.[4] The calculations also identified eight other excited electronic states within an energy range of about 1 eV above the ground state, with the first excited state ($^4\Pi$) being just 1.2 kcal/mol higher in energy.[4]

Conclusion

Theoretical investigations based on first-principles methods have provided a detailed and predictive understanding of the properties of scandium carbide. The ground state is confirmed to be the mechanically and dynamically stable rocksalt (NaCl) structure, which exhibits metallic character and robust mechanical properties. Under extreme pressure, it is predicted to transition to a CsCl phase. Studies on the diatomic ScC molecule have elucidated the fundamental bonding characteristics. This body of theoretical work establishes a solid foundation for the experimental exploration and application of ScC in areas requiring materials with a unique combination of metallic and ceramic-like properties.

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